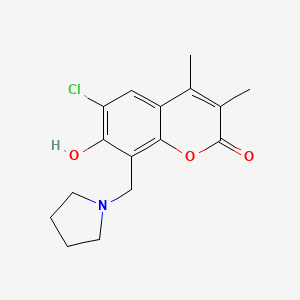

6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Description

6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Properties

IUPAC Name |

6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3/c1-9-10(2)16(20)21-15-11(9)7-13(17)14(19)12(15)8-18-5-3-4-6-18/h7,19H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPIQKMVQJDGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylphenol, chloroacetyl chloride, and pyrrolidine.

Step 1: Formation of the chromen-2-one core by reacting 3,4-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine.

Step 2: Introduction of the chloro substituent at the 6-position through a chlorination reaction using reagents like thionyl chloride.

Step 3: Hydroxylation at the 7-position using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Step 4: Attachment of the pyrrolidin-1-ylmethyl group at the 8-position via nucleophilic substitution using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

Reduction: The chloro substituent at the 6-position can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of 7-keto or 7-aldehyde derivatives.

Reduction: Formation of 6-hydroxy derivatives.

Substitution: Formation of 6-amino or 6-thio derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and the inhibition of cell proliferation. For instance, studies have shown that derivatives of this compound can effectively target specific pathways involved in tumor growth and survival .

- Neuroprotective Effects : Preliminary studies suggest that 6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one may possess neuroprotective properties. It is hypothesized to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial membranes and inhibit essential metabolic processes .

Pharmacological Insights

- Receptor Modulation : This compound acts as a modulator of certain neurotransmitter receptors, which may contribute to its neuroactive properties. For example, it has been studied for its interactions with dopamine and serotonin receptors, indicating potential applications in treating mood disorders .

- Analgesic Effects : Some studies have reported analgesic properties associated with this compound, suggesting its potential use in pain management therapies. The underlying mechanisms may involve the modulation of pain pathways in the central nervous system .

Biochemical Studies

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Bioavailability and Metabolism : Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on its absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to determine optimal dosing regimens and delivery methods .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer effects | Significant cytotoxicity against breast cancer cells; apoptosis induction observed. |

| Study B | Neuroprotection | Reduced oxidative stress markers in neuronal cultures; potential for Alzheimer's treatment explored. |

| Study C | Antimicrobial activity | Effective against Staphylococcus aureus and Candida albicans; mechanisms of action under investigation. |

Mechanism of Action

The mechanism of action of 6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA to exert its effects.

Pathways Involved: It may modulate signaling pathways such as apoptosis, cell cycle regulation, or inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Coumarin: A natural compound with a similar chromen-2-one core structure.

Warfarin: A synthetic derivative of coumarin used as an anticoagulant.

Flavonoids: A class of natural compounds with similar structural features and diverse biological activities.

Uniqueness

6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is unique due to its specific substituents and potential biological activities. Its combination of chloro, hydroxy, dimethyl, and pyrrolidin-1-ylmethyl groups may confer distinct properties and applications compared to other similar compounds.

Biological Activity

Chemical Identity

6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, also known by its PubChem CID 5423077, has a molecular formula of CHClNO and a molecular weight of 307.77 g/mol. This compound is characterized by its chromenone structure with a pyrrolidine substitution, which may contribute to its biological activity .

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an anti-cancer agent and its effects on cellular pathways. The compound is believed to interact with multiple biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are implicated in various physiological processes. Compounds similar to 6-chloro-7-hydroxy derivatives have shown potential in modulating GPCR activities, which could lead to therapeutic applications in cancer treatment .

- Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle progression, potentially inducing apoptosis in cancer cells. The specific pathways involved are still under investigation but may include the inhibition of key regulatory proteins .

In Vitro Studies

Recent research has demonstrated that derivatives of chromenone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 10.0 | Inhibition of proliferation |

These findings indicate that the compound may serve as a promising candidate for further development as an anti-cancer agent.

Case Studies

In a notable study published in MDPI, researchers investigated the anti-virulence properties of chromenone derivatives against pathogenic bacteria. The study highlighted that certain derivatives could inhibit the activity of mono-ADP-ribosyltransferase toxins, which are critical for bacterial virulence . The findings suggest that compounds like 6-chloro-7-hydroxy derivatives could also be explored for their antibacterial properties.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. One study revealed that it binds effectively to the active site of several enzymes involved in cancer metabolism, indicating potential as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for 6-chloro-7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving functional group substitutions and cyclization. A general approach includes:

- Step 1 : Formation of the chromenone core using malonic acid and phenol derivatives in the presence of catalysts like zinc chloride under reflux conditions .

- Step 2 : Chlorination at the 6-position using POCl₃ or SOCl₂, followed by hydroxylation at the 7-position via alkaline hydrolysis .

- Step 3 : Introduction of the pyrrolidinylmethyl group via Mannich reaction with formaldehyde and pyrrolidine in polar aprotic solvents (e.g., DMF) at 60–80°C . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reagents to improve yield and purity. Reaction progress is monitored using TLC and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- 1H/13C NMR : Assign peaks for the chromenone carbonyl (~δ 160 ppm in 13C), aromatic protons (δ 6.5–7.5 ppm), and the pyrrolidinylmethyl group (δ 2.5–3.5 ppm for N–CH₂) .

- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and C–Cl (550–850 cm⁻¹) stretches .

- HRMS : Validate molecular weight (calculated for C₁₇H₁₉ClNO₃: 320.11 g/mol) and isotopic patterns .

- XRD : Resolve structural ambiguities (e.g., substituent orientation) using single-crystal diffraction .

Q. What preliminary biological screening data exist for this compound, and how should researchers validate these findings?

Coumarin derivatives exhibit diverse activities (e.g., anticancer, antimicrobial). Initial screening should:

- Use in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) .

- Compare results with structurally similar compounds (e.g., 7-hydroxy-4-methylcoumarins) to assess substituent effects .

- Replicate assays under standardized conditions (pH, temperature) to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Contradictions may arise from:

- Purity discrepancies : Validate compound purity (>95%) via HPLC and elemental analysis before testing .

- Assay variability : Use internal controls (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., cell line passage number, incubation time) .

- Structural analogs : Compare activity with derivatives (e.g., 6-chloro-7-methoxy variants) to isolate the role of hydroxyl and pyrrolidinyl groups .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., topoisomerase II, cytochrome P450). Prioritize docking poses with hydrogen bonds to the hydroxyl group and hydrophobic interactions with methyl/pyrrolidinyl substituents .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories using GROMACS .

- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can synthetic yields be improved while minimizing byproducts like 8-unsubstituted chromenones?

- Catalyst optimization : Replace traditional acid catalysts with Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during Mannich reactions .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes, improving yield by 15–20% .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., demethylated products) and adjust protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl) .

Q. What methodologies are recommended for studying the compound’s fluorescence properties, given its coumarin backbone?

- Spectrofluorimetry : Measure emission spectra (λ_ex = 320–350 nm, λ_em = 400–450 nm) in solvents of varying polarity (e.g., ethanol, DMSO) to assess solvatochromism .

- Quantum yield calculation : Use quinine sulfate as a reference standard (Φ = 0.54 in 0.1 M H₂SO₄) .

- Cell imaging : Test nucleolar staining in live cells (e.g., HeLa) at concentrations ≤10 µM to avoid cytotoxicity .

Methodological Guidelines

- Data validation : Cross-reference NMR/IR data with PubChem entries (e.g., CID 683258-96-0 for analogous chromenones) .

- Ethical reporting : Disclose synthetic yields, purity, and assay replicates to ensure reproducibility .

- Advanced tools : Use SHELX for crystallography and Gaussian 16 for DFT calculations to predict electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.